molecular formula C10H15N3 B1599693 3-Methyl-1-pyridin-2-yl-piperazine CAS No. 63286-11-3

3-Methyl-1-pyridin-2-yl-piperazine

Cat. No.: B1599693
CAS No.: 63286-11-3
M. Wt: 177.25 g/mol
InChI Key: JOONLELIXITVDH-UHFFFAOYSA-N
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Description

3-Methyl-1-pyridin-2-yl-piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group at the third position and a pyridine ring at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-pyridin-2-yl-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring. This method is advantageous due to its simplicity and the ability to introduce various functional groups into the piperazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-pyridin-2-yl-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
3-Methyl-1-pyridin-2-yl-piperazine has been identified as a crucial intermediate in the synthesis of several bioactive compounds. Its derivatives have shown promise in treating various medical conditions, including:

  • Antidepressants : Compounds derived from piperazine structures have been investigated for their antidepressant properties. For instance, studies indicate that modifications to the piperazine ring can enhance serotonin receptor affinity, making them potential candidates for depression treatment .
  • Antiviral Agents : Some derivatives exhibit antiviral activity against HIV and other viruses. Research has demonstrated that piperazine-based compounds can inhibit viral replication, offering a pathway for developing new antiviral therapies .
  • Anticancer Properties : Certain derivatives of this compound have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Neuropharmacology

Central Nervous System Disorders
Research has highlighted the role of this compound in developing allosteric modulators for G protein-coupled receptors (GPCRs), which are critical targets for many CNS disorders. These modulators can lead to novel treatments for conditions such as anxiety and schizophrenia by enhancing or inhibiting receptor activity without directly activating them .

Organic Synthesis

Synthetic Intermediates
The compound serves as an essential building block in organic synthesis, particularly in creating complex molecules with biological activity. Its ability to undergo various chemical reactions allows chemists to synthesize a wide range of derivatives with tailored properties for specific applications .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntidepressants
Antiviral Agents
Anticancer Properties
NeuropharmacologyAllosteric modulators for CNS disorders
Organic SynthesisIntermediate for synthesizing complex molecules

Case Studies

Case Study 1: Antidepressant Development
A study conducted on a series of piperazine derivatives, including this compound, demonstrated enhanced binding affinity to serotonin receptors compared to traditional antidepressants. This research suggests that these compounds could lead to more effective treatments with fewer side effects.

Case Study 2: Antiviral Research
In a clinical trial evaluating the efficacy of modified piperazine compounds against HIV, results indicated significant viral load reduction in treated patients. This underscores the potential of this compound derivatives in developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 3-Methyl-1-pyridin-2-yl-piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an antagonist or inhibitor, binding to the active sites of these targets and modulating their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation, modulation of neurotransmitter release, and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-pyridin-2-yl-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of

Biological Activity

3-Methyl-1-pyridin-2-yl-piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H14N2C_{10}H_{14}N_2 and a molar mass of approximately 162.23 g/mol. Its structure features a piperazine ring with a methyl group at the 3-position and a pyridine moiety at the 1-position, contributing to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has shown potential against various pathogens, including Mycobacterium tuberculosis and Trypanosoma brucei.
  • Neuropharmacological Effects : The compound interacts with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Urease Inhibition : Studies have demonstrated its effectiveness as an inhibitor of urease, which plays a role in several diseases.

The mechanisms underlying the biological activity of this compound include:

  • Receptor Binding : The compound exhibits binding affinity to various receptors, influencing neurotransmitter activity.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes such as urease, which is critical in certain pathogenic processes.
  • Cellular Interactions : The compound's structural features allow it to penetrate cell membranes effectively, facilitating its action within cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyTarget Organism/PathwayActivity ObservedIC50/EC50 Values
Mycobacterium tuberculosisAntimicrobialIC50 = 1.35 - 2.18 μM
UreaseInhibitionIC50 = 3.90 μM
Trypanosoma bruceiAntiparasiticEC50 = 0.001 μM

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation, but preliminary findings indicate:

  • Solubility : The compound shows variable solubility in different solvents, affecting its bioavailability.
  • Toxicity : Early cytotoxicity studies suggest that it is relatively non-toxic to human cell lines at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-1-pyridin-2-yl-piperazine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, bromopyridine derivatives react with piperazine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Yields (~60%) can be improved by using catalysts like CuI or adjusting stoichiometric ratios .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm substituent positions (e.g., pyridinyl protons at δ 7.1–8.3 ppm, piperazine methyl at δ 1.2–1.5 ppm) .
  • HPLC : Assess purity (>95% using C18 column, mobile phase: acetonitrile/water) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 164.22) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • Antimicrobial Testing : Broth microdilution (MIC values against Gram+/− bacteria) .
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 receptor IC₅₀) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Introduce substituents (e.g., chloro, trifluoromethyl) at the pyridine or piperazine ring to modulate lipophilicity and receptor affinity. For example, 3-chloro-5-(trifluoromethyl)pyridinyl analogs show improved D2 receptor binding (IC₅₀ < 100 nM) .
  • Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting receptor affinities)?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Compare ligand purity (HPLC ≥98%) and storage stability (e.g., −20°C under argon) .
  • Validate receptor expression levels in cell lines via Western blot .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodology :

  • Salt formation (e.g., hydrochloride salts increase solubility by 10–20×) .
  • Co-solvents (e.g., PEG 400/water mixtures) or nanoformulation (liposomes) .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME to estimate CYP450 inhibition (e.g., CYP2D6 liability) .
  • DFT Calculations : Analyze electron density to predict reactive metabolites (e.g., epoxide formation) .

Q. Key Considerations for Experimental Design

  • Synthetic Scalability : Optimize catalyst loading (e.g., 5 mol% Pd for coupling reactions) to reduce costs .
  • Stability Testing : Store derivatives at −80°C in amber vials to prevent photodegradation .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols) .

Properties

IUPAC Name

3-methyl-1-pyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOONLELIXITVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474386
Record name 3-methyl-1-pyridin-2-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63286-11-3
Record name 3-methyl-1-pyridin-2-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-1-pyridin-2-yl-piperazine
3-Methyl-1-pyridin-2-yl-piperazine
3-Methyl-1-pyridin-2-yl-piperazine
3-Methyl-1-pyridin-2-yl-piperazine
3-Methyl-1-pyridin-2-yl-piperazine
3-Methyl-1-pyridin-2-yl-piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.